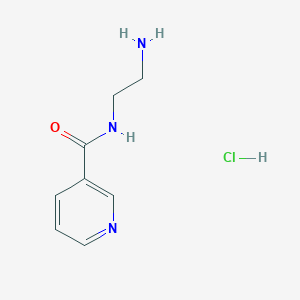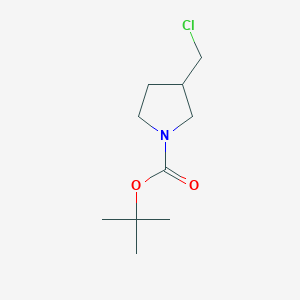
Methyl 2,2-difluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2,2-difluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate” is a complex organic compound. It contains a benzodioxole group (a benzene ring fused to a dioxole ring), a boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), and a methyl ester group. The presence of these functional groups suggests that this compound might be used in organic synthesis, particularly in cross-coupling reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzodioxole ring, the introduction of the boronate ester group, and the formation of the methyl ester. However, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzodioxole ring, the boronate ester group, and the methyl ester group. The presence of the difluoro group on the benzodioxole ring would likely influence the electronic properties of the molecule.Chemical Reactions Analysis
The boronate ester group is often used in Suzuki-Miyaura cross-coupling reactions, which are powerful tools in organic synthesis for forming carbon-carbon bonds. The methyl ester group could potentially be hydrolyzed to form a carboxylic acid, or reduced to form an alcohol.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the boronate ester group might make the compound susceptible to hydrolysis under certain conditions.科学的研究の応用
Synthesis and Structural Analysis
Boric Acid Ester Intermediates
The compound is utilized in the synthesis of boric acid ester intermediates with benzene rings. These intermediates are obtained through multi-step substitution reactions, with their structures confirmed by spectroscopic methods such as FTIR, NMR, and mass spectrometry. Single crystals are analyzed using X-ray diffraction, providing insights into crystallographic and conformational characteristics. The molecular structures of these intermediates have been optimized and analyzed using density functional theory (DFT), demonstrating consistency with experimental data. The molecular electrostatic potential and frontier molecular orbitals have also been investigated, revealing physicochemical properties of the compounds (Huang et al., 2021).
Carbon-11 Labeled Compounds
In the field of medicinal chemistry, specifically for imaging in Alzheimer's disease, carbon-11-labeled CK1 inhibitors have been synthesized from derivatives of 2,2-difluoro-1,3-benzodioxole. These radiotracers demonstrate high radiochemical yield and purity, showcasing the potential of such derivatives in the development of diagnostic tools for neurodegenerative diseases (Gao et al., 2018).
Advanced Material Synthesis
Conjugated Polymers
The compound has been incorporated into the synthesis of conjugated polymers for potential use in optoelectronic applications. These polymers, synthesized through palladium-catalyzed Suzuki coupling methods, exhibit significant luminescent properties, highlighting their utility in the development of new materials for electronic devices (Zhu et al., 2007).
Protein Detection and Quantification
A novel approach for protein detection and quantification utilizing the aggregation-induced fluorescence change of anionic water-soluble conjugated polymers, synthesized using the subject compound, has been developed. This method leverages the unique properties of the polymers for sensitive and selective protein sensing, demonstrating the compound's role in the advancement of biochemical analysis technologies (Yu et al., 2008).
Safety And Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, it should be handled with appropriate safety precautions.
将来の方向性
The future directions for research on this compound would likely involve further exploration of its reactivity and potential applications in organic synthesis. It might also be of interest to study its physical and chemical properties in more detail.
特性
CAS番号 |
1150271-58-1 |
|---|---|
製品名 |
Methyl 2,2-difluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate |
分子式 |
C15H17BF2O6 |
分子量 |
342.1 g/mol |
IUPAC名 |
methyl 2,2-difluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C15H17BF2O6/c1-13(2)14(3,4)24-16(23-13)9-6-8(12(19)20-5)7-10-11(9)22-15(17,18)21-10/h6-7H,1-5H3 |
InChIキー |
BHBFUACLZRMTSO-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OC(O3)(F)F)C(=O)OC |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OC(O3)(F)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



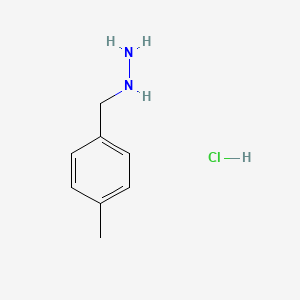
![1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidine]-4-carboxylic acid](/img/structure/B1463590.png)
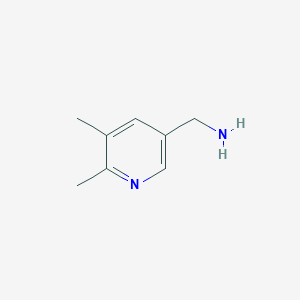
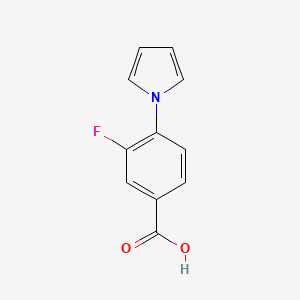
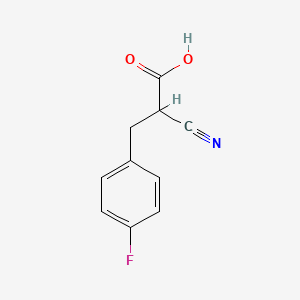
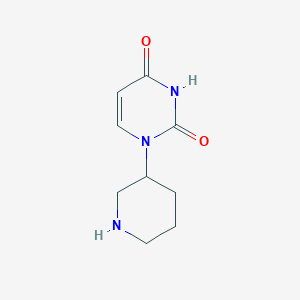
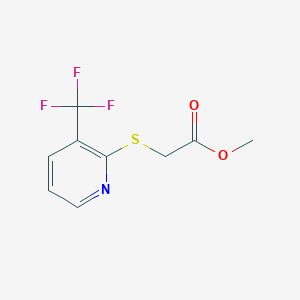
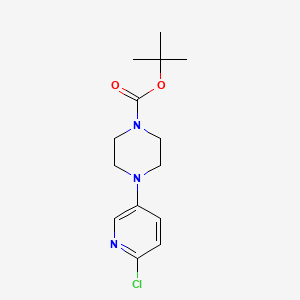
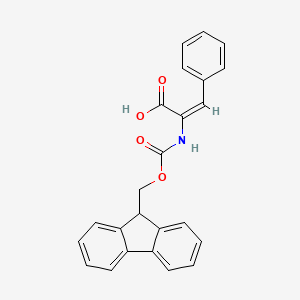
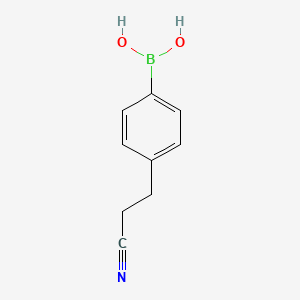
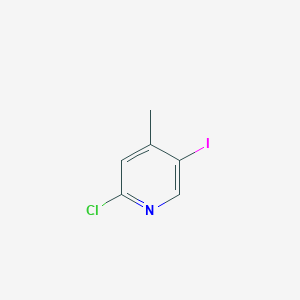
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate](/img/structure/B1463607.png)
